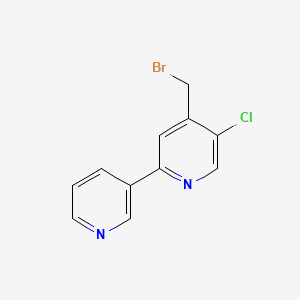
4-(Bromomethyl)-5-chloro-2,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-5-chloro-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. This compound is notable for its bromomethyl and chloro substituents, which confer unique chemical properties and reactivity. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
-
Bromination of 5-chloro-2,3’-bipyridine: : The synthesis of 4-(Bromomethyl)-5-chloro-2,3’-bipyridine typically begins with the bromination of 5-chloro-2,3’-bipyridine. This reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 4-position of the bipyridine ring.
-
Industrial Production Methods: : Industrially, the production of 4-(Bromomethyl)-5-chloro-2,3’-bipyridine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process.
化学反应分析
Types of Reactions
-
Substitution Reactions: : 4-(Bromomethyl)-5-chloro-2,3’-bipyridine undergoes nucleophilic substitution reactions due to the presence of the bromomethyl group. Common nucleophiles include amines, thiols, and alkoxides, which can replace the bromine atom to form various substituted bipyridines.
-
Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions. For instance, the bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products
Substituted Bipyridines: Depending on the nucleophile used, products can include azido, thiocyano, or amino derivatives of 5-chloro-2,3’-bipyridine.
Carboxylic Acids: Oxidation of the bromomethyl group yields carboxylic acid derivatives.
科学研究应用
Chemistry
In organic synthesis, 4-(Bromomethyl)-5-chloro-2,3’-bipyridine serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of ligands for coordination chemistry and catalysts for various organic transformations.
Biology and Medicine
The compound is explored for its potential biological activities. Derivatives of bipyridines are known to exhibit antimicrobial, antiviral, and anticancer properties. Research is ongoing to develop new pharmaceuticals based on this scaffold.
Industry
In the materials science field, 4-(Bromomethyl)-5-chloro-2,3’-bipyridine is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism by which 4-(Bromomethyl)-5-chloro-2,3’-bipyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)-2,2’-bipyridine: Similar in structure but lacks the chloro substituent, which can affect its reactivity and applications.
4-(Chloromethyl)-5-chloro-2,3’-bipyridine: Similar but with a chloromethyl group instead of bromomethyl, leading to different reactivity in substitution reactions.
Uniqueness
4-(Bromomethyl)-5-chloro-2,3’-bipyridine is unique due to the presence of both bromomethyl and chloro substituents, which provide a distinct combination of reactivity and electronic properties. This makes it particularly useful in applications requiring specific substitution patterns and electronic characteristics.
属性
分子式 |
C11H8BrClN2 |
|---|---|
分子量 |
283.55 g/mol |
IUPAC 名称 |
4-(bromomethyl)-5-chloro-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-5-9-4-11(15-7-10(9)13)8-2-1-3-14-6-8/h1-4,6-7H,5H2 |
InChI 键 |
UCUXPYSOZOHUQN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC=C(C(=C2)CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


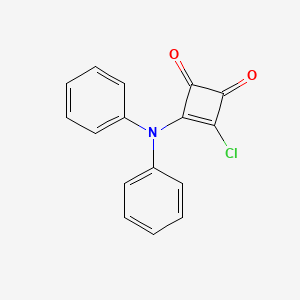


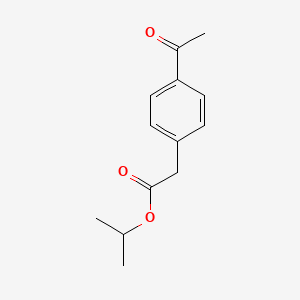
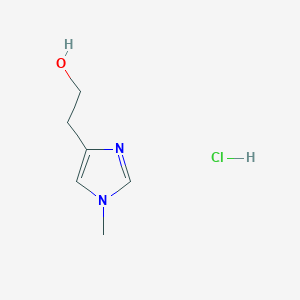

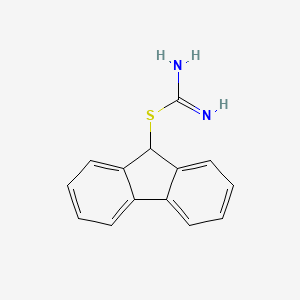
![4,7-Dimethyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140365.png)
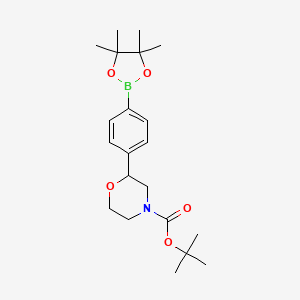
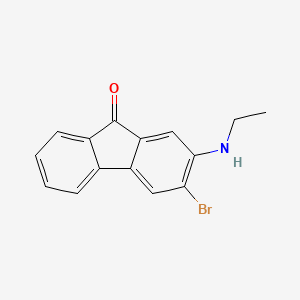
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)
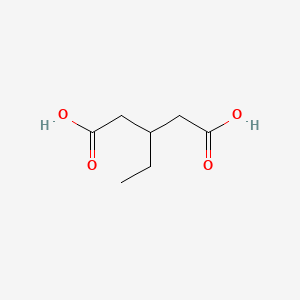

![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
